molecular formula C5H7BrN2 B12818682 2-(3-Bromoazetidin-1-yl)-acetonitrile CAS No. 420820-65-1

2-(3-Bromoazetidin-1-yl)-acetonitrile

Cat. No.: B12818682
CAS No.: 420820-65-1
M. Wt: 175.03 g/mol
InChI Key: PJASADWILQWOAP-UHFFFAOYSA-N
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Description

2-(3-Bromoazetidin-1-yl)-acetonitrile is a chemical compound that features a bromo-substituted azetidine ring attached to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromoazetidin-1-yl)-acetonitrile typically involves the reaction of 3-bromoazetidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the acetonitrile, followed by nucleophilic substitution with 3-bromoazetidine.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromoazetidin-1-yl)-acetonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(3-azidoazetidin-1-yl)-acetonitrile.

Scientific Research Applications

2-(3-Bromoazetidin-1-yl)-acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromoazetidin-1-yl)-acetonitrile involves its interaction with specific molecular targets. The bromo group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The azetidine ring can also participate in various chemical transformations, contributing to the compound’s reactivity and versatility.

Comparison with Similar Compounds

    2-(3-Chloroazetidin-1-yl)-acetonitrile: Similar structure but with a chloro group instead of a bromo group.

    2-(3-Fluoroazetidin-1-yl)-acetonitrile: Contains a fluoro group, offering different reactivity and properties.

    2-(3-Iodoazetidin-1-yl)-acetonitrile: Features an iodo group, which can influence its chemical behavior.

Uniqueness: 2-(3-Bromoazetidin-1-yl)-acetonitrile is unique due to the presence of the bromo group, which provides distinct reactivity compared to its chloro, fluoro, and iodo analogs. This makes it particularly useful in specific synthetic applications where the bromo group is advantageous.

Properties

CAS No.

420820-65-1

Molecular Formula

C5H7BrN2

Molecular Weight

175.03 g/mol

IUPAC Name

2-(3-bromoazetidin-1-yl)acetonitrile

InChI

InChI=1S/C5H7BrN2/c6-5-3-8(4-5)2-1-7/h5H,2-4H2

InChI Key

PJASADWILQWOAP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CC#N)Br

Origin of Product

United States

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